Hexafluorocyclobutene
Overview
Description
Hexafluorocyclobutene is an organofluorine compound with the chemical formula C₄F₆. It is a colorless gas that serves as a precursor to various compounds, including squaric acid . The compound is known for its unique structure, which includes a four-membered ring with six fluorine atoms attached.
Mechanism of Action
Target of Action
Hexafluorocyclobutene is an organofluorine compound It is a precursor to a variety of compounds, including squaric acid .
Result of Action
It is known to be quite toxic, with a lethal dose (ld) of 6000 mg/min/m³ in mice .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its interaction with electrons can vary depending on the energy of the incident electrons . Furthermore, its toxicity can be influenced by the concentration of the compound in the environment .
As such, caution should be exercised when handling this compound due to its known toxicity .
Biochemical Analysis
Biochemical Properties
Hexafluorocyclobutene plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms can form strong bonds with hydrogen atoms in biomolecules, leading to the formation of stable complexes. These interactions can inhibit or activate enzymes, depending on the nature of the binding. For example, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can disrupt membrane integrity, leading to changes in ion transport and cell signaling. Additionally, this compound can affect gene expression by binding to transcription factors or DNA, thereby modulating the transcription of specific genes . These changes can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition. This inhibition can occur through the formation of stable enzyme-inhibitor complexes, preventing the enzyme from catalyzing its substrate. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity . The compound can also modulate gene expression by binding to transcription factors or DNA, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant toxicity and adverse effects. Threshold effects can be observed, where a certain dosage level is required to elicit a biological response . At high doses, this compound can cause toxic effects such as cell death, organ damage, and systemic toxicity. These effects highlight the importance of determining the appropriate dosage levels for studying the biological effects of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit or activate enzymes involved in metabolic pathways, thereby modulating the flow of metabolites through these pathways . For example, this compound can inhibit key enzymes in glycolysis or the citric acid cycle, leading to changes in energy production and biosynthesis. Additionally, the compound can interact with cofactors such as NADH and FADH2, affecting their redox states and influencing metabolic reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound can diffuse across cell membranes due to its small size and lipophilic nature . It can also interact with transporters and binding proteins that facilitate its movement within cells and tissues. These interactions can affect the localization and accumulation of this compound, influencing its biological activity . For example, the compound may accumulate in specific cellular compartments or tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be localized to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . These subcellular localization patterns highlight the importance of understanding the spatial distribution of this compound in cells.
Preparation Methods
Hexafluorocyclobutene is typically prepared in two main steps from chlorotrifluoroethylene :
Thermal Dimerization: Chlorotrifluoroethylene undergoes thermal dimerization to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.
Dechlorination: The resulting compound is then dechlorinated using zinc to produce this compound.
Industrial production methods often involve the use of metal oxide catalysts (e.g., oxides of iron, chromium, cobalt, copper, nickel, or manganese) and hydrogen at temperatures ranging from 200 to 500 degrees Celsius .
Chemical Reactions Analysis
Hexafluorocyclobutene undergoes various chemical reactions, including:
Chlorination: Reacts with chlorine to form compounds like CCl₂F₆, with the reaction being exothermic.
Oxidation and Reduction: Can be involved in oxidation and reduction reactions, although specific conditions and reagents vary.
Substitution: Undergoes substitution reactions where fluorine atoms can be replaced by other atoms or groups.
Common reagents used in these reactions include chlorine, hydrogen, and various metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexafluorocyclobutene has several applications in scientific research and industry :
Chemistry: Used as a precursor for synthesizing other fluorinated compounds.
Biology and Medicine:
Industry: Utilized in the production of materials like resins and as a raw material for foaming agents and cleaning agents that do not harm the ozone layer.
Comparison with Similar Compounds
Hexafluorocyclobutene can be compared to other fluorinated cyclobutanes and cyclobutenes :
Hexafluoro-2-butyne: Another fluorinated compound with a different structure and reactivity.
Hexafluorobutadiene: Similar in having multiple fluorine atoms but differs in its double-bonded structure.
This compound is unique due to its specific ring structure and the arrangement of fluorine atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,2,3,3,4,4-hexafluorocyclobutene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHWOZCZUNPZPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073229 | |
Record name | Hexafluorocyclobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquefied gas; [Alfa Aesar MSDS] | |
Record name | Hexafluorocyclobutene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20996 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
697-11-0 | |
Record name | Perfluorocyclobutene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexafluorocyclobutene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexafluorocyclobutene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexafluorocyclobutene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.732 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hexafluorocyclobutene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGC3HN2GMW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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